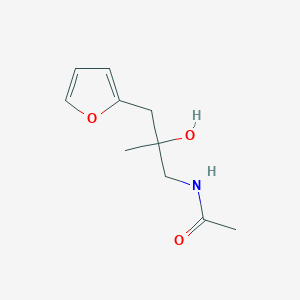
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide, also known as FMA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have been inspired to create innovative antibacterial agents by incorporating the furan nucleus . Specifically, “N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide” has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria. Its potential as an antimicrobial agent could contribute to combating microbial resistance.
Antifungal Potential
Research on related compounds has revealed significant antifungal activity. For instance, 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives exhibited promising results, suggesting potential applications in antifungal drug development.
Cytotoxic and Anti-Proliferative Effects
In recent investigations, phenoxy thiazoles containing furan moieties were synthesized and screened for cytotoxic and anti-proliferative activity against multiple cancer cells. The compound’s unique structure may contribute to its potential as an anticancer agent .
Plant Hormone Analog
Interestingly, furan derivatives can mimic plant hormones. For example, indole-3-acetic acid, produced from tryptophan degradation in higher plants, plays a crucial role in plant growth and development. While not directly related to our compound, this highlights the diverse biological potential of furan-based molecules .
Eigenschaften
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8(12)11-7-10(2,13)6-9-4-3-5-14-9/h3-5,13H,6-7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOUBQPBPQZPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C)(CC1=CC=CO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2431371.png)
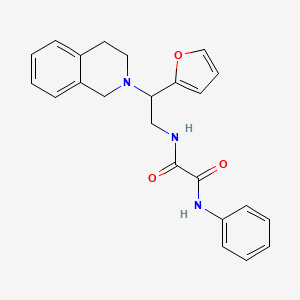
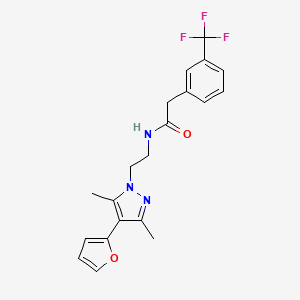
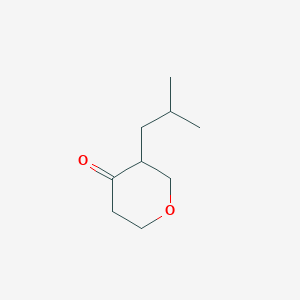
![tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate](/img/structure/B2431377.png)
![N-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2431378.png)
![1-ethyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-phenylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2431382.png)


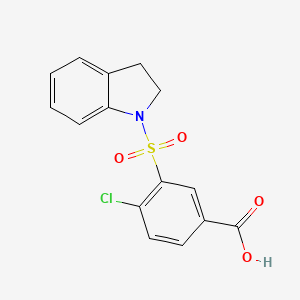

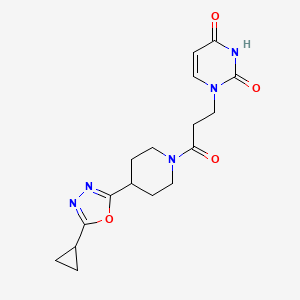

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid](/img/structure/B2431393.png)